2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general reaction conditions involve the use of a palladium catalyst, a boron reagent, and a base in an organic solvent .
Chemical Reactions Analysis
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(4-Chloro-3-fluorophenyl)cyclopentan-1-one can be compared with other similar compounds such as:
2-(4-Fluorophenyl)cyclopentan-1-one: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.
1-(4-Fluorophenyl)cyclopentanecarbonyl chloride: This compound has a different functional group, which can lead to different chemical properties and applications.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct reactivity and selectivity, making it valuable for specific applications.
Properties
Molecular Formula |
C11H10ClFO |
---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10ClFO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 |
InChI Key |
ZPRSTCAHNBNETD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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